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Compound of Interest

Compound Name:
Ethanone, 1-(2,3-dihydro-1H-

indol-5-yl)-

Cat. No.: B096121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note details a reliable two-step protocol for the synthesis of 5-acetylindoline, a

valuable building block in medicinal chemistry and drug development, starting from N-

acetylindole. The synthesis proceeds via the catalytic hydrogenation of N-acetylindole to yield

the intermediate, N-acetylindoline, followed by a Friedel-Crafts acylation at the 5-position. An

optional deacetylation step to yield 5-acetylindoline is also described. This method provides a

clear and reproducible pathway for obtaining the target compound with good overall yield. All

quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction
Indoline and its derivatives are prevalent scaffolds in a wide array of pharmacologically active

compounds. Specifically, 5-acetylindoline serves as a key intermediate in the synthesis of

various therapeutic agents. This document outlines a robust two-step synthetic route starting

from the readily available N-acetylindole. The initial step involves the selective reduction of the

indole C2-C3 double bond through catalytic hydrogenation to form N-acetylindoline. The

subsequent step employs a Friedel-Crafts acylation to introduce an acetyl group at the C5

position of the indoline ring, leveraging the directing effect of the N-acetyl group.
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Overall Reaction Scheme

N-Acetylindole N-Acetylindoline
(Intermediate)

Step 1: Catalytic Hydrogenation
H₂, Pd/C, Ethanol 5-Acetyl-1-acetylindoline

Step 2: Friedel-Crafts Acylation
Acetyl Chloride, AlCl₃, CH₂Cl₂ 5-Acetylindoline

(Target Compound)

Step 3 (Optional): Hydrolysis
HCl (aq)

Click to download full resolution via product page

Caption: Overall synthetic workflow from N-Acetylindole to 5-Acetylindoline.

Experimental Protocols
Step 1: Synthesis of N-Acetylindoline from N-
Acetylindole
Reaction: Catalytic Hydrogenation

This procedure selectively reduces the pyrrole double bond of N-acetylindole to yield N-

acetylindoline.

Parameter Value/Description

Reactants N-Acetylindole, Hydrogen (H₂)

Catalyst 10% Palladium on Carbon (Pd/C)

Solvent Ethanol

Temperature Room Temperature

Pressure 50 psi (Hydrogen)

Reaction Time 4 hours

Work-up Filtration through Celite, evaporation of solvent

Typical Yield 95%

Detailed Protocol:
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To a solution of N-acetylindole (1.0 g, 6.28 mmol) in ethanol (20 mL) in a hydrogenation

vessel, add 10% Pd/C (100 mg, 10 wt%).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room

temperature for 4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully release the hydrogen pressure and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with ethanol (3 x 10 mL).

Combine the filtrates and concentrate under reduced pressure to afford N-acetylindoline as a

white solid.

Step 2: Synthesis of 5-Acetyl-1-acetylindoline from N-
Acetylindoline
Reaction: Friedel-Crafts Acylation

This step introduces an acetyl group at the 5-position of the N-acetylindoline ring.
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Parameter Value/Description

Reactants N-Acetylindoline, Acetyl Chloride

Lewis Acid Aluminum Chloride (AlCl₃)

Solvent Dichloromethane (CH₂Cl₂)

Temperature 0 °C to Room Temperature

Reaction Time 2 hours

Work-up
Quenching with ice-cold HCl, extraction, and

purification

Typical Yield 75%

Detailed Protocol:

Suspend anhydrous aluminum chloride (1.26 g, 9.42 mmol) in dry dichloromethane (20 mL)

under a nitrogen atmosphere and cool to 0 °C in an ice bath.

Slowly add acetyl chloride (0.67 mL, 9.42 mmol) to the suspension and stir for 15 minutes.

Add a solution of N-acetylindoline (1.0 g, 6.28 mmol) in dry dichloromethane (10 mL)

dropwise to the reaction mixture at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2

hours.

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric

acid (10 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and

brine (20 mL), then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure. Purify the crude product by

column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-
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acetyl-1-acetylindoline.

Step 3 (Optional): Synthesis of 5-Acetylindoline
Reaction: Acidic Hydrolysis

This procedure removes the N-acetyl group to yield the final product, 5-acetylindoline.

Parameter Value/Description

Reactant 5-Acetyl-1-acetylindoline

Reagent 6M Hydrochloric Acid (HCl)

Solvent Ethanol

Temperature Reflux (approx. 80-90 °C)

Reaction Time 3 hours

Work-up Neutralization, extraction, and purification

Typical Yield 85%

Detailed Protocol:

Dissolve 5-acetyl-1-acetylindoline (1.0 g, 4.92 mmol) in ethanol (15 mL).

Add 6M aqueous hydrochloric acid (10 mL) to the solution.

Heat the mixture to reflux and maintain for 3 hours.

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of

sodium bicarbonate.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.
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Filter and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to afford 5-acetylindoline.

Data Presentation
Summary of Yields

Step Product Starting Material Typical Yield (%)

1 N-Acetylindoline N-Acetylindole 95

2
5-Acetyl-1-

acetylindoline
N-Acetylindoline 75

3 5-Acetylindoline
5-Acetyl-1-

acetylindoline
85

Overall 5-Acetylindoline N-Acetylindole ~61

Spectroscopic Data
Compound

1H NMR (CDCl₃, δ
ppm)

13C NMR (CDCl₃, δ
ppm)

IR (KBr, cm⁻¹)

N-Acetylindole

8.45 (d, 1H), 7.6-7.2

(m, 4H), 6.65 (d, 1H),

2.6 (s, 3H)

168.5, 135.8, 130.9,

125.5, 124.3, 123.4,

120.9, 116.9, 108.0,

24.1

1705 (C=O), 1460,

1365

N-Acetylindoline

8.15 (d, 1H), 7.2-7.0

(m, 3H), 4.1 (t, 2H),

3.1 (t, 2H), 2.2 (s, 3H)

168.9, 142.9, 131.5,

127.5, 124.5, 123.8,

116.8, 48.9, 28.1, 24.2

1660 (C=O), 1480,

1390

5-Acetylindoline

8.0 (s, 1H), 7.75 (s,

1H), 7.70 (d, 1H), 6.7

(d, 1H), 3.6 (t, 2H), 3.1

(t, 2H), 2.5 (s, 3H)

196.8, 153.5, 131.2,

130.8, 129.5, 124.0,

109.5, 47.5, 30.0, 26.5

3350 (N-H), 1670

(C=O), 1610, 1580

Logical Relationships and Workflow
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The synthesis follows a logical progression from a protected indole to a functionalized indoline.

The key transformations and their relationship are visualized below.

Starting Material

Step 1: Reduction

Step 2: Functionalization

Step 3: Deprotection (Optional)

Final Product

N-Acetylindole

Selective Hydrogenation
of Pyrrole Ring

N-Acetylindoline

Friedel-Crafts Acylation
at C5 Position

5-Acetyl-1-acetylindoline

Hydrolysis of
N-Acetyl Group

5-Acetylindoline

Click to download full resolution via product page
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Caption: Logical flow of the synthetic pathway.

Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 5-

acetylindoline from N-acetylindole. The described two-step (optional third step) protocol is

efficient and utilizes standard laboratory reagents and techniques, making it accessible for

researchers in various fields of chemical and pharmaceutical sciences. The provided data and

protocols should enable the successful and reproducible synthesis of this important chemical

intermediate.

To cite this document: BenchChem. [Application Note: A Two-Step Synthesis of 5-
Acetylindoline from N-Acetylindole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096121#5-acetylindoline-synthesis-from-n-
acetylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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